Adenosine Deaminase (ADA) Substrate Affinity: cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol vs. Adenosine
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol is a confirmed substrate for mammalian adenosine deaminase (ADA), exhibiting only a 50% reduction in enzyme affinity relative to the natural substrate adenosine. The compound displays a Ki of 85 µM, indicating it retains substantial binding capacity despite the replacement of the ribose oxygen with a pyrrolidine nitrogen [1]. In contrast, the natural substrate adenosine typically exhibits Km values in the 25–40 µM range across mammalian ADA isoforms, meaning the D-prolinol analogue is deaminated at a measurably slower but still biochemically relevant rate [2]. This positions the compound as a uniquely attenuated ADA substrate within the purine nucleoside class, distinct from rapidly deaminated adenosine and from non-substrate analogues such as the hypoxanthine and guanine D-prolinol derivatives (compounds 27 and 29), which show no measurable ADA interaction in the same assay system [1].
| Evidence Dimension | ADA affinity (Ki) for target compound vs. Km of natural substrate adenosine |
|---|---|
| Target Compound Data | Ki = 85 µM (mammalian ADA) |
| Comparator Or Baseline | Adenosine: Km ≈ 25–40 µM (mammalian ADA) |
| Quantified Difference | Affinity reduction of ~50% vs. adenosine; Ki approximately 2.1–3.4 fold higher than adenosine Km |
| Conditions | Mammalian adenosine deaminase; in vitro enzyme kinetic assay; Peterson & Vince 1991 |
Why This Matters
This quantifiable, attenuated ADA substrate profile makes the compound uniquely suitable as an internal standard or mechanistic probe in ADA-coupled enzymatic assays where full substrate turnover would mask inhibition signals.
- [1] Peterson ML, Vince R. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. J Med Chem. 1991;34(9):2787-2797. PMID: 1654429. View Source
- [2] Schomburg I, Chang A, Schomburg D. BRENDA, the enzyme database: updates and major new developments. Nucleic Acids Res. 2004;32(Database issue):D431-D433. View Source
